2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(pyridin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(pyridin-3-yl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a unique structure that combines a cycloheptapyridazine ring with a pyridine moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(pyridin-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cycloheptapyridazine ring: This step involves the cyclization of a suitable precursor, such as a substituted hydrazine, with a cycloheptanone derivative under acidic or basic conditions.
Introduction of the pyridine moiety: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile on the cycloheptapyridazine ring.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(pyridin-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and inflammation.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetic acid
- 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(pyridin-2-yl)acetamide
Uniqueness
Compared to similar compounds, 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(pyridin-3-yl)acetamide stands out due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. This unique structure may confer distinct advantages in certain applications, such as increased selectivity for specific molecular targets.
Properties
Molecular Formula |
C16H18N4O2 |
---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C16H18N4O2/c21-15(18-13-6-4-8-17-10-13)11-20-16(22)9-12-5-2-1-3-7-14(12)19-20/h4,6,8-10H,1-3,5,7,11H2,(H,18,21) |
InChI Key |
MEAGGFGELVJVEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.